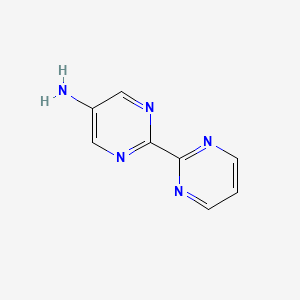![molecular formula C14H12N6OS B3010192 N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097926-55-9](/img/structure/B3010192.png)
N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,1,3-benzothiadiazole, a component of the compound, has been known since the 19th century . It is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . There are a number of alternative methods used to make this heterocycle and these have been reviewed .Molecular Structure Analysis
The molecular structure of 2,1,3-benzothiadiazole, a part of the compound, is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole . The crystal structure of the compound was determined in 1951 .Chemical Reactions Analysis
2,1,3-benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,1,3-benzothiadiazole, a component of the compound, include a molar mass of 136.17 g·mol−1, a melting point of 54.0 °C (129.2 °F; 327.1 K), and a boiling point of 203.0 °C (397.4 °F; 476.1 K) .Applications De Recherche Scientifique
Antimicrobial Properties
Several studies have focused on the synthesis of novel azetidinones and their derivatives, revealing their potential as antimicrobial agents. For instance, Ansari and Lal (2009) synthesized azetidin-2-ones with promising antimicrobial activity (Ansari & Lal, 2009). Similarly, Chavan and Pai (2007) explored the antibacterial activity of N-substituted-3-chloro-2-azetidinones, demonstrating their efficacy against various microorganisms (Chavan & Pai, 2007).
Antitumor and Antioxidant Activities
Research has also been conducted on the antitumor and antioxidant properties of azetidinone derivatives. Hamama et al. (2013) synthesized fused and binary 1,3,4‐thiadiazoles as potential antitumor and antioxidant agents (Hamama, Gouda, Badr, & Zoorob, 2013). Additionally, Kuş et al. (2004) evaluated the antioxidant properties of benzimidazole derivatives, including azetidinones, on lipid peroxidation in rat liver (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).
Synthesis and Characterization
A significant part of the research involves the synthesis and characterization of azetidinone derivatives. For example, the work of Hemming et al. (2014) on intramolecular azide to alkene cycloadditions for constructing azetidino-benzodiazepines highlights innovative synthetic approaches (Hemming, Chambers, Jamshaid, & O’Gorman, 2014). Additionally, the study by Mariappan et al. (2016) on the regioselective oxidative synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines demonstrates the versatility of these compounds (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).
CNS Active Agents
Finally, research indicates the potential of azetidinone derivatives as central nervous system (CNS) active agents. Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, evaluating their antidepressant and nootropic activities (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Safety and Hazards
Mécanisme D'action
- The compound likely affects multiple pathways. For instance:
- Salicylic Acid (SA) Pathway : Activation of the SA pathway is associated with defense responses in plants. It involves the accumulation of SA and expression of defense marker genes (e.g., phenylalanine ammonia-lyase, PR proteins, and NPR1) .
Biochemical Pathways
Propriétés
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c21-14(9-3-4-11-12(6-9)19-22-18-11)20-7-10(8-20)16-13-2-1-5-15-17-13/h1-6,10H,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVYHRCVSCOKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)NC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3010109.png)


![Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3010114.png)
![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3010115.png)


![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3010121.png)
![2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B3010124.png)


![N-(2-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3010130.png)

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B3010132.png)